3-(Furan-2-ylmethyl)-4-phenyl-2-(phenylamino)thiazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(Furan-2-ylmethyl)-4-phenyl-2-(phenylamino)thiazol-3-ium bromide” is a complex organic molecule with the molecular formula C20H17BrN2OS . It contains a furan ring, a phenyl group, and a thiazolium ring in its structure .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a furan ring, a phenyl group, and a thiazolium ring . The presence of these different groups likely contributes to the compound’s unique properties and potential applications .Scientific Research Applications
Electrochemical Studies
The compound has potential applications in electrochemical studies due to its ability to undergo quasi-reversible oxidation and reduction processes. This characteristic can be particularly useful in the development of electrochemical sensors or as a mediator in electrochemical synthesis .
Spectral Analysis
Its unique spectral properties, as revealed through NMR and UV-visible spectroscopy, make it a candidate for use in spectral analysis. This could involve the study of molecular interactions, conformational analysis, and the investigation of dynamic processes at the molecular level .
Pharmaceutical Research
Thiazolium compounds, in general, have shown a wide range of biological activities. This particular derivative could be explored for its therapeutic potential, including antibacterial, antifungal, and antitumor activities, as part of the drug discovery process .
Synthetic Chemistry
As a building block in synthetic chemistry, this compound could be used to synthesize a variety of novel derivatives with potential applications in medicinal chemistry and material science .
Molecular Design
The compound’s structure allows for the exploration in molecular design, particularly in the development of new drugs or functional materials that require specific molecular conformations .
Analytical Chemistry
Due to its distinct chemical properties, this compound could be used as a standard or reagent in analytical chemistry applications, such as chromatography or mass spectrometry .
Biological Probes
The compound’s ability to bind to specific biological targets could be harnessed to create probes for biological research, aiding in the visualization or quantification of biological processes .
Chemical Education
Lastly, the compound can serve as an excellent example in chemical education to illustrate the synthesis and characterization of complex organic molecules, as well as their applications in various fields of science .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(furan-2-ylmethyl)-N,4-diphenyl-1,3-thiazol-3-ium-2-amine;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS.BrH/c1-3-8-16(9-4-1)19-15-24-20(21-17-10-5-2-6-11-17)22(19)14-18-12-7-13-23-18;/h1-13,15H,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFYNBQZOONYGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=[N+]2CC3=CC=CO3)NC4=CC=CC=C4.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.